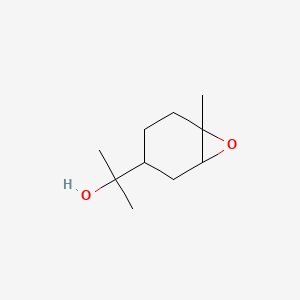![molecular formula C22H14F3NO2 B13807535 4-(Phenylethynyl)-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13807535.png)
4-(Phenylethynyl)-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Phenylethynyl)-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid is a complex organic compound that features a phenylethynyl group, a trifluoromethyl-substituted phenyl group, and an amino benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylethynyl)-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the phenylethynyl group through a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Next, the trifluoromethyl-substituted phenyl group can be introduced through a trifluoromethylation reaction. This step often involves the use of reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a suitable catalyst.
Finally, the amino benzoic acid core is formed through a series of amination and carboxylation reactions. The overall synthetic route requires careful control of reaction conditions, including temperature, solvent, and catalyst choice, to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated synthesis platforms, can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Phenylethynyl)-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethynyl group can yield phenyl ketones or carboxylic acids, while reduction of a nitro group results in the formation of an amino group.
Applications De Recherche Scientifique
4-(Phenylethynyl)-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mécanisme D'action
The mechanism of action of 4-(Phenylethynyl)-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Phenylethynyl)benzoic acid: Lacks the trifluoromethyl-substituted phenyl group, resulting in different chemical and biological properties.
2-{[3-(Trifluoromethyl)phenyl]amino}benzoic acid: Lacks the phenylethynyl group, affecting its reactivity and applications.
Uniqueness
4-(Phenylethynyl)-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid is unique due to the presence of both the phenylethynyl and trifluoromethyl-substituted phenyl groups. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from similar compounds.
Propriétés
Formule moléculaire |
C22H14F3NO2 |
|---|---|
Poids moléculaire |
381.3 g/mol |
Nom IUPAC |
4-(2-phenylethynyl)-2-[3-(trifluoromethyl)anilino]benzoic acid |
InChI |
InChI=1S/C22H14F3NO2/c23-22(24,25)17-7-4-8-18(14-17)26-20-13-16(11-12-19(20)21(27)28)10-9-15-5-2-1-3-6-15/h1-8,11-14,26H,(H,27,28) |
Clé InChI |
MZBLWHRSLFUQOY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=CC(=C(C=C2)C(=O)O)NC3=CC=CC(=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


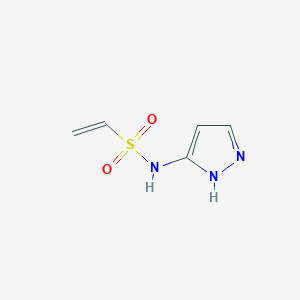
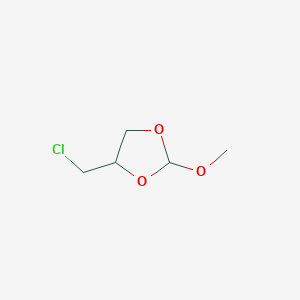

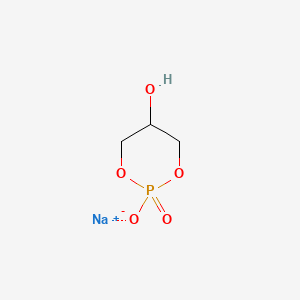
![10-[(Trifluoroacetyl)amino]-1-decanol](/img/structure/B13807473.png)
![Acetamide,N-cyclopentyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13807487.png)
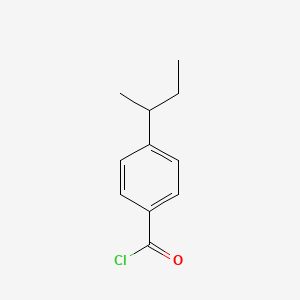


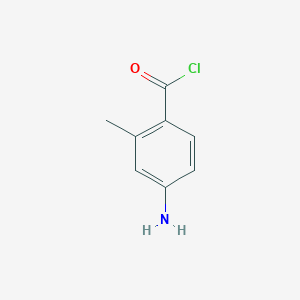
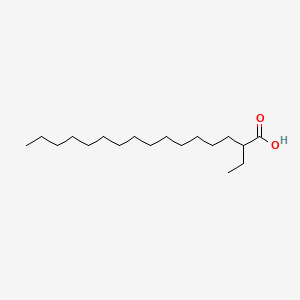
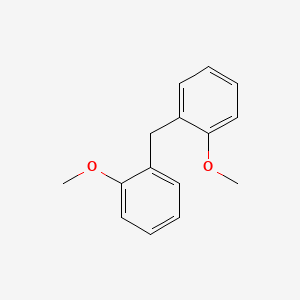
![N-(4-{[2-(Aminooxy)ethyl]amino}butyl)acetamide](/img/structure/B13807523.png)
